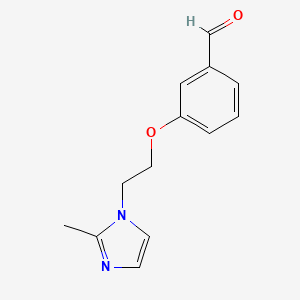![molecular formula C21H14Cl2N2O2S B12294603 Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate is a complex organic compound with a unique structure that includes both chlorophenyl and cyano groups
Preparation Methods
The synthesis of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the addition of the sulfanylacetate group. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate can be compared to other compounds with similar structures, such as:
- Methyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of chlorophenyl and cyano groups in Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyano-pyridin-2-yl]sulfanylacetate gives it distinct properties and potential applications .
Properties
Molecular Formula |
C21H14Cl2N2O2S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-17(11-24)16(13-6-8-14(22)9-7-13)10-19(25-21)15-4-2-3-5-18(15)23/h2-10H,12H2,1H3 |
InChI Key |
JGVIROKSYUELDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


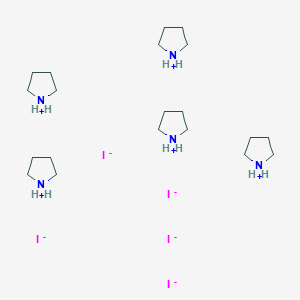
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)

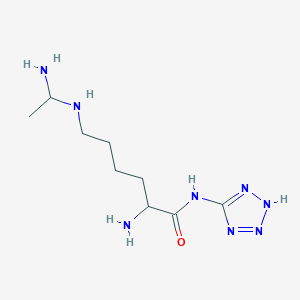

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
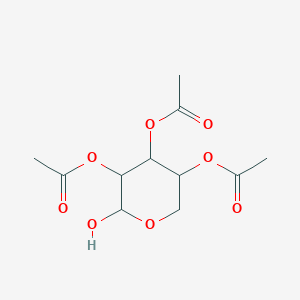
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
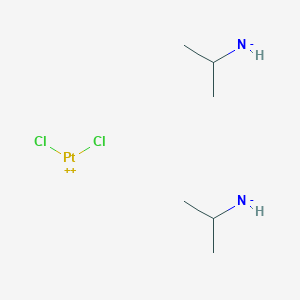
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
